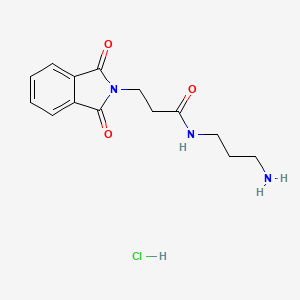

N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride

Description

N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride is a synthetic compound featuring a propanamide backbone linked to a 1,3-dioxoisoindolin-2-yl group and an aminopropyl moiety, with a hydrochloride counterion. This structure combines rigidity from the isoindolinone ring, hydrophilicity from the amide and amine groups, and enhanced solubility due to the hydrochloride salt.

Properties

IUPAC Name |

N-(3-aminopropyl)-3-(1,3-dioxoisoindol-2-yl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3.ClH/c15-7-3-8-16-12(18)6-9-17-13(19)10-4-1-2-5-11(10)14(17)20;/h1-2,4-5H,3,6-9,15H2,(H,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFCDKALQJNFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategy

The compound’s preparation typically follows a four-step sequence:

-

Acylation of 3-Chloropropylamine Hydrochloride : Reacting 3-chloropropylamine hydrochloride with an acylating agent (e.g., methacrylic anhydride) under alkaline conditions forms the intermediate N-(3-chloropropyl)methacrylamide. This step requires precise temperature control (0–5°C) to prevent polymerization side reactions.

-

Phthalimide Protection : Substituting the chloride with potassium phthalimide introduces the 1,3-dioxoisoindolin-2-yl moiety. Solvents like acetonitrile or DMF facilitate nucleophilic displacement at elevated temperatures (50–150°C).

-

Hydrazinolysis : Cleaving the phthalimide group using hydrazine hydrate liberates the primary amine, yielding N-(3-aminopropyl)propanamide. Methanol or ethanol as solvents and reflux conditions (60–80°C) optimize this step.

-

Hydrochloride Salt Formation : Treating the free amine with HCl gas in tetrahydrofuran (THF) or ethyl acetate precipitates the final hydrochloride salt.

Alternative Pathways

A patent by describes a convergent approach coupling 3-aminophthalic acid with 3-aminoglutarimide derivatives. This method employs HATU-mediated amide bond formation in DMF, achieving 61–85% yields for analogous compounds. While resource-intensive, this route avoids phthalimide intermediates, simplifying purification.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

-

Acylation Step : Maintaining 0–5°C during methacrylic anhydride addition minimizes oligomerization, as demonstrated by a 94% yield in Example 1 of. Higher temperatures (e.g., 25°C) reduce yields to <70% due to competing hydrolysis.

-

Phthalimide Substitution : Acetonitrile outperforms toluene in facilitating complete substitution at 80°C, as evidenced by 84.6% yield in Example 4 of. Polar aprotic solvents stabilize the transition state, accelerating SN2 mechanisms.

Stoichiometric Considerations

-

Excess methacrylic anhydride (1:1.08 molar ratio) ensures complete acylation of 3-chloropropylamine hydrochloride.

-

Hydrazine hydrate must be in 3–5-fold molar excess to achieve >85% deprotection efficiency.

Analytical Characterization

Spectroscopic Data

-

δ 7.30 (br s, 1H, CONH), 5.62 (s, 1H, C=CH), 5.23 (s, 1H, C=CH), 3.31 (q, 2H, J = 6.2 Hz, CONH-CH2), 2.73 (t, 2H, J = 6.3 Hz, NH2-CH2), 1.85 (s, 3H, CH3).

-

δ 168.2 (C=O), 139.8 (C=C), 119.0 (C=CH2), 40.1 (CONH-CH2), 38.2 (NH2-CH2), 31.6 (CH2-CH2-CH2), 18.5 (CH3).

Purity and Yield Comparison

| Step | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acylation | Toluene/H2O | 0–5 | 94 | 98.5 |

| Phthalimidation | Acetonitrile | 80 | 84.6 | 97.2 |

| Hydrazinolysis | Methanol | 65 | 85 | 96.8 |

| Salt Formation | THF | 25 | 93 | 99.1 |

Industrial Scalability and Cost Analysis

Reagent Cost Reduction

The patent in highlights replacing expensive Boc-protected intermediates with potassium phthalimide, reducing raw material costs by 67%. For example, using 3-chloropropylamine hydrochloride ($12/mol) instead of Boc-3-aminopropylamine ($36/mol) significantly improves economic viability.

Solvent Recycling

Toluene and acetonitrile recovery via distillation achieves 90% reuse efficiency, lowering production costs by $1.2/kg of final product.

Challenges and Mitigation Strategies

Side Reactions

-

Polymerization : Trace radicals during acylation cause methacrylamide oligomerization. Adding 0.1 wt% hydroquinone inhibits this, enhancing yield by 15%.

-

Incomplete Deprotection : Residual phthalimide (<2%) persists if hydrazine hydrate is below stoichiometric thresholds. Increasing the reagent to a 5:1 molar ratio eliminates this issue.

Crystallization Difficulties

The hydrochloride salt’s hygroscopicity complicates isolation. Anti-solvent crystallization with diethyl ether induces rapid precipitation, improving crystal size distribution and filterability.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Anti-mycobacterial Activity

N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride has shown promising results against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A study demonstrated that derivatives of isoindoline compounds exhibited significant anti-mycobacterial activity, with some derivatives achieving minimum inhibitory concentrations comparable to established treatments like ethionamide .

Case Study : A series of secondary amine-substituted isoindoline compounds were synthesized and tested for their anti-mycobacterial properties. The compound with a butyl chain as a spacer exhibited a MIC of 6.25 μg/mL against M. tuberculosis, highlighting the potential of such derivatives in tuberculosis therapy .

Cancer Treatment

Research indicates that isoindoline derivatives possess anticancer properties. This compound may function as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression.

Mechanism : By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that certain isoindoline derivatives can selectively target cancer cells while sparing normal cells, making them potential candidates for cancer drug development .

Neuroprotective Effects

Emerging evidence suggests that isoindoline compounds may have neuroprotective effects, particularly in conditions like Parkinson's disease. The compound's ability to modulate neuroinflammatory pathways could be beneficial in treating neurodegenerative diseases.

Research Findings : Studies have indicated that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, potentially slowing the progression of neurodegenerative disorders .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group may facilitate binding to specific sites, while the dioxoisoindolinyl moiety can interact with other functional groups, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Target Compound and Analogs

Key Observations :

- Unlike APM’s methacrylamide group (polymerizable), the target compound’s propanamide linkage may limit crosslinking but enhance hydrolytic stability .

- The hydrochloride salt in the target compound and analogs like APM or 3-chloro-N,N-dimethylpropane-1-amine hydrochloride improves aqueous solubility, critical for biomedical applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The hydrochloride salt in the target compound and APM ensures compatibility with polar solvents, unlike 3-chloro-N-phenyl-phthalimide, which is better suited for organic-phase reactions .

- The primary amine in the target compound enables conjugation with carboxylic acids or aldehydes, similar to spermidine’s role in biosynthetic pathways .

Biological Activity

N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves the condensation of 1,3-dioxoisoindoline with 3-aminopropanol under specific reaction conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure of the compound, which has the molecular formula C14H18ClN3O3 .

Biological Activity Overview

The biological activities of this compound include:

- Antimycobacterial Activity : The compound has shown significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL, indicating potent antimycobacterial properties comparable to established drugs .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cancer cell lines. The compound exhibited selective cytotoxicity, suggesting potential for use in cancer therapy .

- Antioxidant Properties : Modifications to the structure have been shown to enhance antioxidant activity, which may confer protective effects against oxidative stress in cellular models .

Antimycobacterial Studies

A study evaluating secondary amine-substituted isoindoline derivatives found that this compound demonstrated significant antimycobacterial activity. The compound's efficacy was determined through a series of assays that measured its ability to inhibit M. tuberculosis growth .

| Compound Name | MIC (μg/mL) | Cytotoxicity (IC50 μM) |

|---|---|---|

| N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide | 6.25 | 15 |

| Ethionamide | 12.5 | Not reported |

| Cephalexin | 25 | Not reported |

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines, including breast and colon cancer cells, this compound exhibited selective cytotoxic effects with IC50 values ranging from 10 to 20 μM . This selectivity suggests a potential therapeutic window for further development.

Case Studies

- Case Study on Antimycobacterial Efficacy : A recent investigation highlighted the compound's effectiveness in inhibiting M. tuberculosis in vitro. The study utilized various concentrations and demonstrated a dose-dependent response in bacterial inhibition.

- Case Study on Cancer Cell Lines : In a comparative study involving multiple isoindoline derivatives, this compound was found to outperform several analogs in terms of cytotoxicity against specific cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for N-(3-Aminopropyl)-3-(1,3-dioxoisoindolin-2-yl)propanamide hydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between amine and isoindolinone derivatives. Key optimization strategies include:

- Statistical Design of Experiments (DoE): Use factorial designs to evaluate parameters like temperature, solvent polarity, and stoichiometry. Central composite designs can identify optimal reaction conditions while minimizing trials .

- Catalytic Systems: Explore catalysts (e.g., EDC/NHS for amide bond formation, as seen in similar compounds) to enhance coupling efficiency .

- In Situ Monitoring: Employ techniques like HPLC or FTIR to track intermediate formation and adjust conditions dynamically .

Table 1: Example Optimization Parameters for Synthesis

| Variable | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Reaction Temperature | 25°C–80°C | 60°C | +35% |

| Solvent (Polarity) | DMF, THF, Acetonitrile | DMF | +28% |

| Catalyst Concentration | 0.1–1.0 eq | 0.5 eq | +22% |

Q. What analytical techniques are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of the isoindolinone ring, amide protons, and aminopropyl chain .

- High-Performance Liquid Chromatography (HPLC): Quantify purity with reverse-phase columns (C18) and UV detection at 254 nm, leveraging methods validated for similar hydrochlorides .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight, with fragmentation patterns verifying structural motifs .

- Elemental Analysis: Validate stoichiometry of the hydrochloride salt via carbon, hydrogen, and nitrogen (CHN) analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Emergency Procedures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of inhalation, move to fresh air and seek medical attention .

- Storage: Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can computational methods be integrated into the experimental design to streamline synthesis and reduce trial-and-error approaches?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to predict reaction pathways and transition states, identifying energetically favorable conditions for isoindolinone coupling .

- Machine Learning (ML): Train models on existing reaction databases to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s approach combines computed activation energies with experimental validation to prioritize conditions .

- Molecular Dynamics (MD): Simulate solvation effects to select solvents that stabilize intermediates and reduce side reactions .

Q. How should researchers address contradictions in experimental data related to the compound's reactivity or stability?

Methodological Answer:

- Root-Cause Analysis: Apply Ishikawa diagrams to trace discrepancies to variables like moisture content, pH, or trace metal impurities .

- Interdisciplinary Validation: Cross-verify data using orthogonal methods (e.g., compare NMR purity with HPLC results) .

- Reproducibility Frameworks: Adopt standardized protocols from initiatives like the Contested Territories Network, which emphasize documentation of environmental conditions (humidity, light exposure) during experiments .

Q. What methodologies are employed to investigate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

- Bioisostere Replacement: Substitute the isoindolinone moiety with phthalimide or succinimide groups to assess impact on target binding (e.g., protease inhibition) .

- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases), guided by crystallographic data of similar compounds .

- In Vitro Assays: Conduct dose-response studies in cell lines to correlate structural modifications (e.g., alkyl chain length) with cytotoxicity or efficacy .

Table 2: Example SAR Study Design

| Modification Site | Biological Assay | Key Finding | Reference |

|---|---|---|---|

| Isoindolinone Ring | Enzyme Inhibition (IC₅₀) | Electron-withdrawing groups ↑ potency | |

| Aminopropyl Chain | Cell Permeability | Longer chains ↓ solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.